molecular formula C10H8BrNO B13620916 4-Bromo-5-methyl-2-phenyl-1,3-oxazole CAS No. 197719-26-9

4-Bromo-5-methyl-2-phenyl-1,3-oxazole

Cat. No.: B13620916
CAS No.: 197719-26-9
M. Wt: 238.08 g/mol
InChI Key: KVWJQXNRVGWCKZ-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the oxazole using manganese dioxide (MnO2) under flow conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and reaction conditions can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .

Scientific Research Applications

4-Bromo-5-methyl-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
  • 4-Bromo-5-methyl-3-phenyl-1,2-oxazole
  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Comparison: 4-Bromo-5-methyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

CAS No.

197719-26-9

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-5-methyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

KVWJQXNRVGWCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)Br

Origin of Product

United States

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